1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring substituted with difluoromethyl and dimethyl groups, a sulfonyl group, and a piperidine ring, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves multiple steps, starting with the preparation of the pyrazole ring. The difluoromethylation of pyrazole can be achieved using difluoromethylating agents under specific conditions . The sulfonylation of the pyrazole ring is typically carried out using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonylated pyrazole with 4-methylpiperidine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The sulfonyl group can also play a role in the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylsulfanyl]-5,5-dimethyl-4H-1,2-oxazole
Uniqueness
1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C12H19F2N3O2S |
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Molecular Weight |
307.36 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C12H19F2N3O2S/c1-8-4-6-16(7-5-8)20(18,19)11-9(2)15-17(10(11)3)12(13)14/h8,12H,4-7H2,1-3H3 |
InChI Key |
FCIIBLAOAISPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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